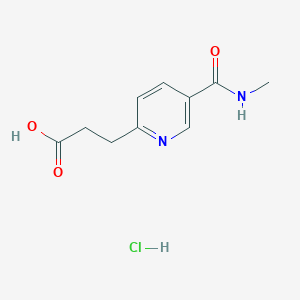
3(5-Methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride
Cat. No. B8393051
M. Wt: 244.67 g/mol
InChI Key: XEPFFAORIAWKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252793B2
Procedure details


tert-Butyl-3(5-methylcarbamoyl-pyridin-2-yl)propionate (0.29 g, 1.10 mmol) was dissolved in 10 mL of a 4 N hydrogen chloride solution in dioxane and stirred overnight. Evaporation of the solvent gave 0.27 mg of 3(5-methylcarbamoyl-pyridin-2-yl)propionic acid hydrochloride. LCMS 209 (M+1)
Quantity
0.29 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6](=[O:19])[CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:18])[NH:16][CH3:17])=[CH:11][N:10]=1)(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[CH3:17][NH:16][C:15]([C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH2:7][C:6]([OH:19])=[O:5])=[N:10][CH:11]=1)=[O:18] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CCC1=NC=C(C=C1)C(NC)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CNC(=O)C=1C=CC(=NC1)CCC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.27 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
